4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
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Overview
Description
4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydroacridine core and a dimethoxyphenyl group. It is known for its potential biological activities and has been the subject of various research studies.
Preparation Methods
The synthesis of 4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves a multi-step process. One common method includes the reaction of 2,3-dimethoxybenzaldehyde with 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as glacial acetic acid, and solvents like toluene and DMF (25:1) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Scientific Research Applications
4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a pharmacological agent due to its unique structure and biological activities.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to interact with bacterial enzymes, such as the MurB protein of Staphylococcus aureus, through molecular docking studies . These interactions can inhibit the enzyme’s activity, leading to antimicrobial effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar compounds to 4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid include:
- 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene-4-oxo-1,3-thiazolidin-5-yl acetic acid
- N′-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share structural similarities but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C24H23NO4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(4E)-4-[(2,3-dimethoxyphenyl)methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C24H23NO4/c1-14-11-16(13-15-7-6-10-20(28-2)23(15)29-3)22-18(12-14)21(24(26)27)17-8-4-5-9-19(17)25-22/h4-10,13-14H,11-12H2,1-3H3,(H,26,27)/b16-13+ |
InChI Key |
FBYDLGAYDZRFSK-DTQAZKPQSA-N |
Isomeric SMILES |
CC1C/C(=C\C2=C(C(=CC=C2)OC)OC)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Canonical SMILES |
CC1CC(=CC2=C(C(=CC=C2)OC)OC)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Origin of Product |
United States |
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